molecular formula C5H14N2 B1255224 (2-Aminoethyl)(ethyl)methylamine CAS No. 70111-47-6

(2-Aminoethyl)(ethyl)methylamine

Cat. No. B1255224
CAS RN: 70111-47-6
M. Wt: 102.18 g/mol
InChI Key: ZALYCGKBKHHGAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves processes such as addition alkylation, indicating a method for creating complex amines. For instance, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was synthesized through addition alkylation of diethyl triamine with epoxyethane, yielding a high purity product (Jin Yi-cui, 2005). This approach could be adapted for the synthesis of (2-Aminoethyl)(ethyl)methylamine by selecting appropriate reactants and conditions.

Molecular Structure Analysis

Investigations into the molecular structure of amines, including those similar to this compound, often utilize spectral characterization methods. The structural details are confirmed through techniques such as NMR, IR, and mass spectrometry, providing insights into the compound's molecular framework and its electronic environment.

Chemical Reactions and Properties

Amines participate in a variety of chemical reactions, serving as precursors to amino acids and other biologically relevant molecules. The reactivity of amines, including ethylamine derivatives, has been studied in the context of interstellar chemistry, showcasing their potential to contribute to the synthesis of complex organic molecules in extraterrestrial environments (S. Zeng et al., 2021).

Scientific Research Applications

Extraterrestrial Amino Acid Formation

The formation of methylamine (CH3NH2) and ethylamine (CH3CH2NH2), fundamental building blocks of all proteinogenic amino acids, has been studied in the context of extraterrestrial ices. These amines are considered essential precursors in the formation of proteinogenic amino acids and have been observed to form abiotically in model cometary and interstellar ices exposed to cosmic radiation. This indicates their potential role in the extraterrestrial formation of amino acids, contributing to our understanding of the origins of life (Förstel et al., 2017).

Corrosion Inhibition

New α-aminophosphonic acids synthesized from methylamine have shown promising results as corrosion inhibitors. These compounds, particularly Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, exhibited significant inhibition efficiency on mild steel in acidic solutions, offering potential applications in protecting metals from corrosion (Djenane et al., 2019).

Photocatalytic Functionalization of Pharmaceuticals

Photocatalytic N-Methylation of amines using palladium-loaded titanium dioxide (Pd/TiO2) has been explored for the functionalization of heteroaromatic systems and pharmaceutical intermediates. This method allows for the synthesis of tertiary N-methylamines and related pharmaceuticals under mild conditions, presenting a promising approach for pharmaceutical development and modification (Wang et al., 2018).

Optical Properties and Spectroscopy

The UV-VUV photon absorption spectra of methylamine and ethylamine have been extensively studied, providing crucial data on the optical properties of these compounds. This research contributes to our understanding of the photoabsorption processes and is relevant in fields such as atmospheric chemistry and astrochemistry (Hubin-franskin et al., 2002).

DNA Aptamer Binding Specificity

Studies on the specificity of DNA aptamers binding to ethanolamine have shown that aptamers can bind to various molecules containing an accessible ethyl- or methylamine group. This finding is crucial for the development of biosensors and molecular detection technologies, as these aptamers can be used for targeting specific molecular structures in complex samples (Reinemann et al., 2009).

Safety and Hazards

“(2-Aminoethyl)(ethyl)methylamine” is extremely flammable . It contains gas under pressure and may explode if heated . It causes serious eye irritation and may cause respiratory irritation . It is harmful if inhaled .

Future Directions

The direct homopolymerization and copolymerization of a primary amine-based methacrylic monomer, 2-aminoethyl methacrylate (AMA), in its hydrochloride salt form by living radical polymerization has been reported . This could open up new possibilities for the use of “(2-Aminoethyl)(ethyl)methylamine” in the future.

properties

IUPAC Name

N'-ethyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7(2)5-4-6/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALYCGKBKHHGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70111-47-6
Record name (2-aminoethyl)(ethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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